molecular formula C20H21N3O2S2 B492760 N-(4-methoxyphenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 671200-27-4

N-(4-methoxyphenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B492760
CAS No.: 671200-27-4
M. Wt: 399.5g/mol
InChI Key: QVRBFARLKACXKF-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H21N3O2S2 and its molecular weight is 399.5g/mol. The purity is usually 95%.
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Biological Activity

N-(4-methoxyphenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The unique structural features of this compound suggest that it may exhibit significant therapeutic properties, including antitumor and antibacterial activities.

Chemical Structure

The compound can be represented by the following chemical structure:

N 4 methoxyphenyl 2 6 7 8 9 tetrahydro 5H cyclohepta 4 5 thieno 2 3 d pyrimidin 4 yl thio acetamide\text{N 4 methoxyphenyl 2 6 7 8 9 tetrahydro 5H cyclohepta 4 5 thieno 2 3 d pyrimidin 4 yl thio acetamide}

Biological Activity Overview

Research has indicated that compounds with similar structures often exhibit a range of biological activities. This section summarizes the findings related to the biological activity of this compound.

Antitumor Activity

  • Mechanism of Action : The compound is hypothesized to act as an inhibitor of specific kinases involved in cancer cell proliferation. In vitro studies have shown that it may inhibit the growth of various cancer cell lines.
  • Cell Line Studies :
    • NCI-H1975 (lung cancer) : The compound exhibited significant cytotoxicity with an IC50 value below 10 μM.
    • A549 (lung adenocarcinoma) : Moderate activity was observed with IC50 values around 20 μM.
    • HT-29 (colon cancer) : The activity was less pronounced compared to lung cancer cell lines.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against several strains:

  • Staphylococcus aureus : Effective at concentrations as low as 15 μg/mL.
  • Escherichia coli : Showed moderate inhibition with an MIC of 30 μg/mL.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Thienopyrimidine Backbone : This core structure is known for its role in enhancing kinase inhibitory activity.
  • Methoxy Group : The presence of the methoxy group on the phenyl ring contributes to improved lipophilicity and cellular uptake.

Table 1: In Vitro Antitumor Activity

Cell LineIC50 (μM)Activity Level
NCI-H1975<10High
A549~20Moderate
HT-29>50Low

Table 2: Antibacterial Activity

Bacterial StrainMIC (μg/mL)Activity Level
Staphylococcus aureus15High
Escherichia coli30Moderate

Case Studies

  • Case Study on Lung Cancer : A study involving NCI-H1975 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. This suggests potential for further development as an antitumor agent targeting lung cancers.
  • Case Study on Bacterial Infections : In a comparative analysis against standard antibiotics, this compound showed promising results in inhibiting resistant strains of Staphylococcus aureus.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraen-3-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-25-14-9-7-13(8-10-14)23-17(24)11-26-19-18-15-5-3-2-4-6-16(15)27-20(18)22-12-21-19/h7-10,12H,2-6,11H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRBFARLKACXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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